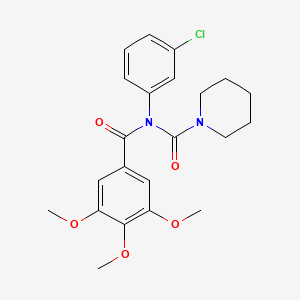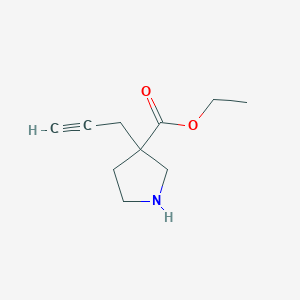
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 2243508-12-3 . It has a molecular weight of 181.23 and is used in various scientific research areas. Its unique properties make it valuable for synthesizing novel pharmaceutical compounds and studying molecular interactions.
Molecular Structure Analysis
The Inchi Code for Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is1S/C10H15NO2/c1-3-5-10 (6-7-11-8-10)9 (12)13-4-2/h1,11H,4-8H2,2H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organic Synthesis and Catalysis
One area of application for ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is in organic synthesis, particularly in the synthesis of highly functionalized tetrahydropyridines. For instance, the compound acts as a dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its application in ultrasonic synthesis has been demonstrated, where it reacts regioselectively with 1-(propargyl)-pyridinium-3-olate to produce various regioisomers and compounds useful for further chemical investigations (Asmaa Aboelnaga, M. Hagar, S. Soliman, 2016).
Material Science and Catalysis
Another significant application of this compound is in the field of material science and catalysis. For example, it is involved in the synthesis of coordination polymers with potential applications in fluorescence sensing of nitroaromatics. This capability indicates its usefulness in developing luminescent sensors for selective sensing of compounds that are crucial in environmental monitoring and security applications (Anoop K. Gupta, K. Tomar, P. K. Bharadwaj, 2017).
Pharmaceutical Intermediate Synthesis
While excluding drug use and side effects, it's worth noting that ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the synthesis of chlorantraniliprole, a potent insecticide, demonstrating its value in the development of agrochemicals (Yeming Ju, 2014).
Antioxidant Activity
Furthermore, compounds derived from ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate have shown promising antioxidant activity. The synthesis and evaluation of such derivatives highlight the potential of this compound in contributing to the development of novel antioxidants, which are crucial for managing oxidative stress-related diseases (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWEZJVXHSZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

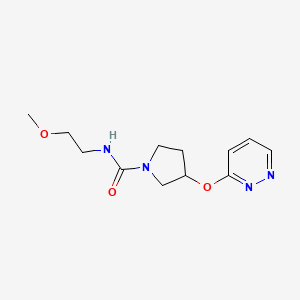
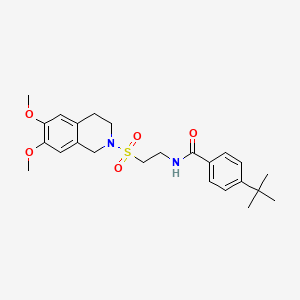
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
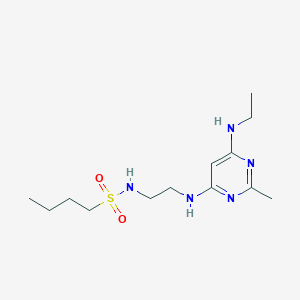
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)
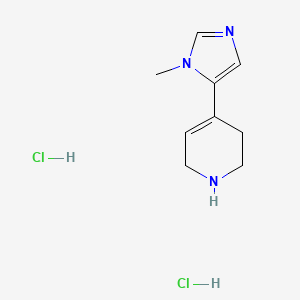
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

